N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide - 921804-77-5

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide

Catalog Number: EVT-2987214
CAS Number: 921804-77-5
Molecular Formula: C20H18ClN3O3
Molecular Weight: 383.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate

Compound Description: This compound features an oxopyridazinyl ring N-bound to an ethylacetate group. It also has benzyl and methyl groups substituted at adjacent carbon atoms on the ring. [] The compound forms supramolecular tapes along the a-axis direction due to methylene-C—H⋯O(ring carbonyl) and N(pyridazinyl) interactions. []

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12)

Compound Description: PB12 is a potent and selective dopamine D(4) receptor ligand. [] Modifications to this compound, such as alkyl chain elongation and alterations to the aromatic rings, were explored to identify structural features leading to D(3) receptor affinity. []

Relevance: Although PB12 lacks the pyridazinone core of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide, it shares a significant structural similarity in the substituted benzamide portion. Both compounds feature a 3-methoxybenzamide group connected to a nitrogen atom, further highlighting the potential for modifying substituents attached to benzamides for specific biological activities.

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (19)

Compound Description: This compound, derived from modifications to PB12, demonstrates high affinity for the D(3) receptor and high selectivity over D(2), D(4), 5-HT(1A), and α(1) receptors. [] It is also considered a potential candidate for positron emission tomography (PET) due to its affinity, lipophilicity, and amenability to (11)C labeling. []

Relevance: Although this compound lacks the pyridazinone ring of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide, both compounds share the 3-methoxybenzamide moiety. Further, both feature a chain separating this moiety from a substituted phenylpiperazine structure, highlighting the influence of chain length and terminal group modifications on biological activity.

N-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (27)

Compound Description: This compound, another derivative of PB12, exhibits high affinity for the D(3) receptor and high selectivity over D(2), D(4), 5-HT(1A), and α(1) receptors. [] Similar to compound 19, its properties make it a viable candidate for PET studies. []

Relevance: Compound 27 shares the same 3-methoxybenzamide moiety and butyl chain linker as N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide and compound 19. This shared structure emphasizes the recurring theme of modifying substituents on the phenylpiperazine ring to affect binding affinity and selectivity profiles.

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide (41)

Compound Description: This final PB12 derivative exhibits high D(3) receptor affinity and selectivity over D(2), D(4), 5-HT(1A), and α(1) receptors. [] Its lipophilicity and potential for (11)C labeling also make it suitable for PET. []

Properties

CAS Number

921804-77-5

Product Name

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methoxybenzamide

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.83

InChI

InChI=1S/C20H18ClN3O3/c1-27-17-4-2-3-15(13-17)20(26)22-11-12-24-19(25)10-9-18(23-24)14-5-7-16(21)8-6-14/h2-10,13H,11-12H2,1H3,(H,22,26)

InChI Key

ZSMAEHGBHDZKON-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.